molecular formula C11H12F2O2S B14070412 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one

1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one

Cat. No.: B14070412
M. Wt: 246.28 g/mol
InChI Key: ZPOICSQRLVCGEW-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2O2S. This compound is characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)benzene and 4-(methylthio)benzaldehyde.

    Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Reaction Steps: The key steps include the formation of an intermediate by reacting 2-(difluoromethoxy)benzene with 4-(methylthio)benzaldehyde, followed by a condensation reaction to form the final product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methylthio groups are replaced by other functional groups using reagents like halogens or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways, making it a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy and methylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, such as enzyme inhibition or receptor activation, leading to its observed effects.

Comparison with Similar Compounds

1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one: This compound has a similar structure but with the methylthio group at the 3-position instead of the 4-position. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one: Another positional isomer with the methylthio group at the 5-position. The change in position can affect the compound’s properties and applications.

    1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one: This compound has the methylthio group at the 6-position. The differences in the position of functional groups can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-4-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2O2S/c1-3-9(14)8-5-4-7(16-2)6-10(8)15-11(12)13/h4-6,11H,3H2,1-2H3

InChI Key

ZPOICSQRLVCGEW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC)OC(F)F

Origin of Product

United States

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